

An In-depth Technical Guide to N-Dodecyl lactobionamide: Structure, Function, and Experimental Protocols

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Compound of Interest

Compound Name: *N-Dodecyl lactobionamide*

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Abstract

N-Dodecyl lactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. It is composed of a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain. This unique structure imparts valuable physicochemical properties, making it a subject of interest in various research and industrial applications, including surface science, drug delivery, and biotechnology. This technical guide provides a comprehensive overview of the structure, function, and experimental considerations for **N-Dodecyl lactobionamide**, including detailed protocols and data presentation to facilitate its application in research and development.

Core Structure and Chemical Properties

N-Dodecyl lactobionamide possesses a well-defined amphiphilic architecture. The molecule consists of a polar headgroup, which is a lactobionamide moiety, and a nonpolar tail, which is a dodecyl (C12) alkyl chain. The lactobionamide headgroup is derived from lactobionic acid, which is an oxidized form of lactose. This sugar headgroup, with its multiple hydroxyl groups, confers significant hydrophilicity to the molecule. The dodecyl tail provides the necessary hydrophobicity for surface activity and self-assembly in aqueous solutions.

Chemical Formula: C₂₄H₄₇NO₁₁[\[1\]](#)

Molecular Weight: 525.63 g/mol [\[1\]](#)

The amide linkage between the dodecylamine and the lactobionolactone is a key structural feature, providing chemical stability. The overall structure results in a molecule with a high degree of flexibility in its sugar headgroup, which influences its adsorption behavior at interfaces.[\[2\]](#)[\[3\]](#)

Physicochemical Properties

The amphiphilic nature of **N-Dodecylactobionamide** governs its behavior in solution, leading to surface activity and the formation of micelles above a certain concentration. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Method	Reference
Molecular Formula	C ₂₄ H ₄₇ NO ₁₁	-	[1]
Molecular Weight	525.63 g/mol	-	[1]
Critical Micelle Concentration (CMC)	Data not available in cited sources	Surface Tension, Conductivity, Fluorescence	-
Surface Tension at CMC (ycmc)	Data not available in cited sources	Tensiometry	-
Area per Molecule at Interface (Amin)	Data not available in cited sources	Surface Tension Measurements	-

Note: While a study by Kjellin et al. (2001) investigated the surface properties of **N-Dodecylactobionamide**, specific quantitative values for CMC, ycmc, and Amin were not available in the provided search results. These values are critical for understanding and applying this surfactant and would need to be determined experimentally.

Synthesis of N-Dodecylactobionamide

The synthesis of N-alkyl-lactobionamides can be achieved through the reaction of an N-alkylamine with lactobionic acid or its lactone form. A general protocol for the synthesis of related N-alkyl-N-methyl-lactobionamides has been described and can be adapted for **N-Dodecyl-lactobionamide**.^[4]

Experimental Protocol: Synthesis of N-Alkyl-Lactobionamides

This protocol is adapted from the synthesis of N-alkyl-N-methyl-lactobionamides and should be optimized for **N-Dodecyl-lactobionamide**.

Materials:

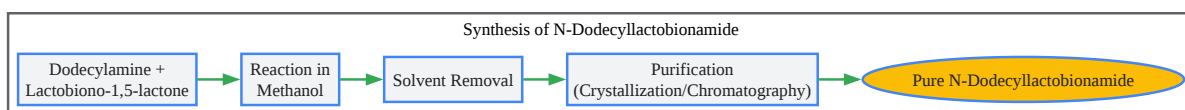
- Dodecylamine
- Lactobiono-1,5-lactone (or Lactobionic acid)
- Methanol (or another suitable solvent)
- Stirring apparatus
- Reaction vessel with temperature control
- Purification setup (e.g., crystallization or chromatography equipment)

Procedure:

- **Dissolution:** Dissolve Dodecylamine in methanol in the reaction vessel.
- **Reaction:** Add Lactobiono-1,5-lactone to the solution. The reaction is typically carried out with stirring at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress of the reaction should be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC).
- **Solvent Removal:** Once the reaction is complete, the solvent is removed under reduced pressure.

- **Purification:** The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure **N-Dodecylactobionamide**.
- **Characterization:** The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Logical Workflow for Synthesis:



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Caption: Workflow for the synthesis of **N-Dodecylactobionamide**.

Function and Applications

As a sugar-based surfactant, **N-Dodecylactobionamide** exhibits a range of functions that are attractive for various applications.

Surface Activity and Self-Assembly

The primary function of **N-Dodecylactobionamide** is its ability to act as a surface-active agent. It adsorbs at interfaces, such as air-water and oil-water interfaces, thereby reducing the surface or interfacial tension. This property is fundamental to its applications in emulsification, foaming, and wetting.

A study by Kjellin et al. (2001) investigated the adsorption of **N-Dodecylactobionamide** on liquid/vapor and solid/liquid interfaces.[2][3] The flexibility of its sugar headgroup was found to lead to the adsorption of higher amounts at these interfaces compared to surfactants with more rigid headgroups.[2] This increased adsorption results in a higher van der Waals attraction

between two such monolayers.[2][3] The study also suggested that the increased hydrogen bonding within the layers of the more flexible **N-Dodecyl lactobionamide** contributes to this behavior.[2][3]

Potential Applications

The properties of **N-Dodecyl lactobionamide** suggest its utility in several areas:

- **Drug Delivery:** As a nonionic surfactant, it could be used to solubilize poorly water-soluble drugs and act as a carrier in drug delivery systems. Sugar-based surfactants are generally considered to be biocompatible and biodegradable.[5][6][7][8]
- **Biotechnology:** Its ability to interact with and stabilize biological macromolecules could be beneficial in protein formulation and for the solubilization of membrane proteins.
- **Cosmetics and Personal Care:** Due to their mildness and low cytotoxicity, sugar-based surfactants are often used in cosmetic formulations.[9]

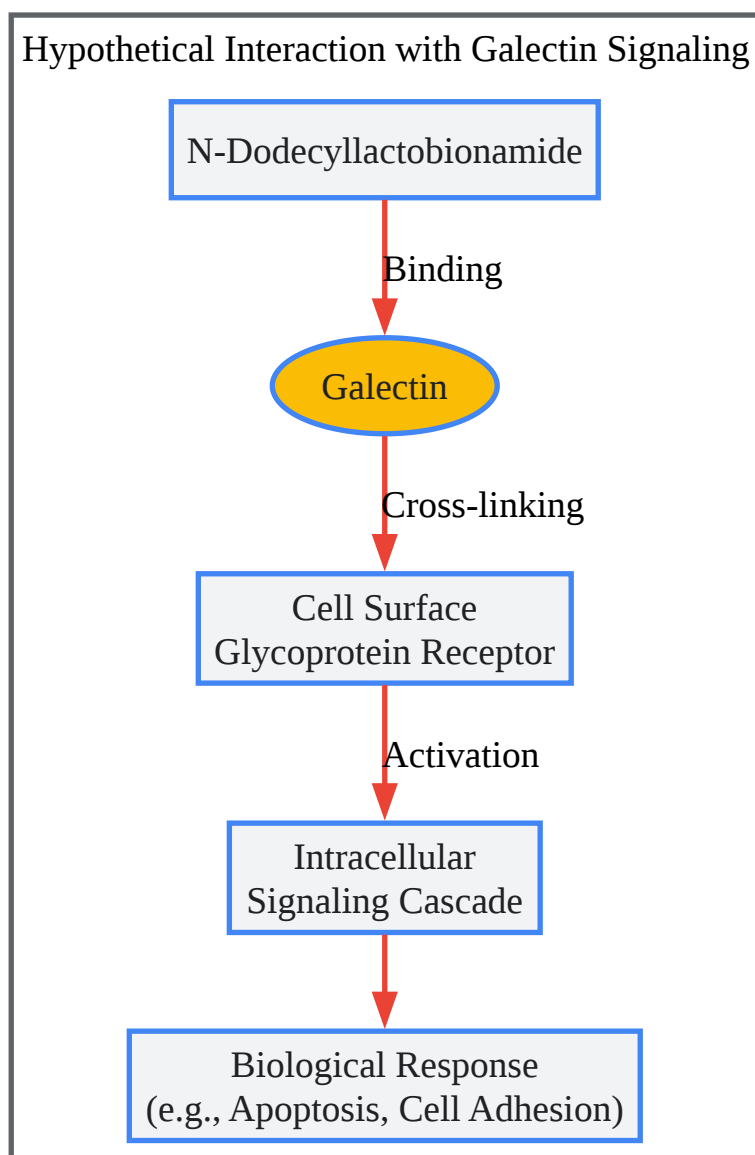
Biological Interactions and Biocompatibility

The biological activity of **N-Dodecyl lactobionamide** is an area of active research. Its sugar headgroup, being derived from lactose, suggests potential interactions with specific biological targets.

Interaction with Lectins

Lactose and its derivatives are known to be ligands for certain lectins, such as galectins. Galectins are a family of proteins that bind to β -galactoside-containing glycans and are involved in various cellular processes.[10][11][12][13] The lactobionamide headgroup of **N-Dodecyl lactobionamide** could potentially interact with galectins, which could be explored for targeted drug delivery or for modulating galectin-mediated biological pathways.

Hypothesized Signaling Pathway Interaction:



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Caption: Hypothetical signaling pathway involving **N-Dodecyl lactobionamide** and galectins.

Biocompatibility and Cytotoxicity

Sugar-based surfactants are generally known for their favorable biocompatibility and lower cytotoxicity compared to many synthetic surfactants.[8][9] Studies on other sugar-based surfactants have shown them to be non-irritant and to possess lower cytotoxicity in dermal models.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of **N-Dodecylactobionamide** on a cell line (e.g., fibroblasts or keratinocytes).

Materials:

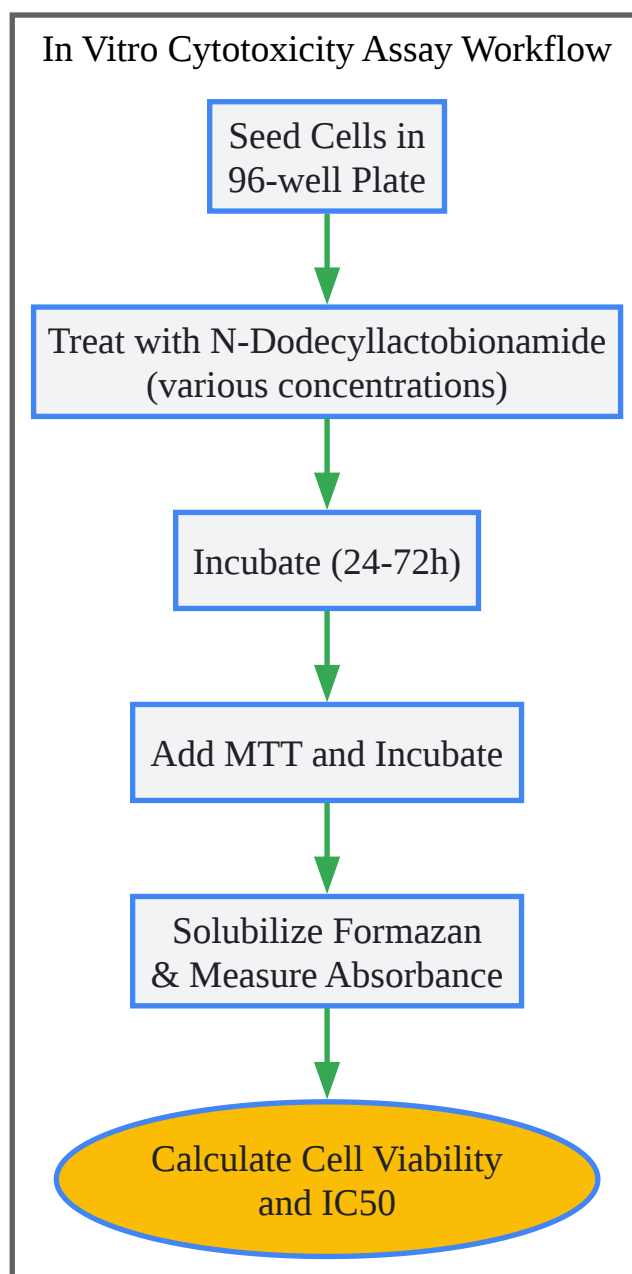
- Cell line of interest (e.g., L929 fibroblasts)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- **N-Dodecylactobionamide** stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of **N-Dodecylactobionamide** in cell culture medium. Remove the old medium from the wells and add the different concentrations of the surfactant. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
- Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Experimental Workflow for Cytotoxicity Testing:



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Caption: Workflow for determining the in vitro cytotoxicity of **N-Dodecyl lactobionamide**.

Conclusion

N-Dodecyl lactobionamide is a promising sugar-based surfactant with a unique combination of a flexible, hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. Its surface-active properties and potential for biological interactions make it a valuable tool for researchers

in various fields. While some physicochemical data is available, further experimental characterization, particularly the determination of its critical micelle concentration and a detailed investigation of its biological effects, is necessary to fully exploit its potential. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the functional properties of **N-Dodecyl lactobionamide** in their specific applications.

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